![molecular formula C26H29FN4O3 B2631886 N,N-diethyl-2-(3-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoacetyl)-1H-indol-1-yl)acetamide CAS No. 872843-69-1](/img/structure/B2631886.png)
N,N-diethyl-2-(3-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoacetyl)-1H-indol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N,N-diethyl-2-(3-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoacetyl)-1H-indol-1-yl)acetamide is a useful research compound. Its molecular formula is C26H29FN4O3 and its molecular weight is 464.541. The purity is usually 95%.
BenchChem offers high-quality N,N-diethyl-2-(3-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoacetyl)-1H-indol-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-diethyl-2-(3-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoacetyl)-1H-indol-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Potentials
Research has explored the synthesis and biological potentials of derivatives structurally similar to the compound . For instance, a study on the synthesis, molecular docking, and biological potentials of new acetamide derivatives revealed their antimicrobial and anticancer activities. These compounds were evaluated for in vitro antimicrobial and anticancer activities, demonstrating significant results and potential as leads for rational drug designing for anticancer molecules (Mehta et al., 2019).
Antimicrobial and Antibacterial Activities
Further research into similar piperazinylaryloxazolidinones possessing heteroaryl groups showed superior antibacterial activities than linezolid, including activity against linezolid-resistant Staphylococcus aureus strains (Srivastava et al., 2008). Another study synthesized 4-substituted piperazinylphenyloxazolidinone-indole carboxylate hybrids and examined their in vitro antibacterial activity, indicating promising results for some compounds (Ping, 2008).
Antiproliferative and Anticancer Activities
Compounds featuring the piperazin-1-yl and acetamide groups have also been evaluated for their anticancer activity, demonstrating potential as antiproliferative agents through mechanisms such as VEGFR-2-TK inhibition (Hassan et al., 2021).
Anticonvulsant Properties
The synthesis of acetamide derivatives has been linked to anticonvulsant properties, highlighting the potential therapeutic applications of compounds with similar chemical backbones in treating epilepsy and other seizure disorders (Kamiński et al., 2011).
Anti-inflammatory Activity
Studies on N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides have shown significant anti-inflammatory activity, suggesting potential applications in treating inflammatory conditions (Sunder & Maleraju, 2013).
properties
IUPAC Name |
N,N-diethyl-2-[3-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoacetyl]indol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29FN4O3/c1-3-28(4-2)24(32)18-31-17-20(19-9-5-7-11-22(19)31)25(33)26(34)30-15-13-29(14-16-30)23-12-8-6-10-21(23)27/h5-12,17H,3-4,13-16,18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFXJCAGGRVUFIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)N3CCN(CC3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.